N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-oxo group, a phenyl substituent at position 2 of the pyrazine ring, and an acetamide side chain linked to a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-8-16(22)11-17(14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQISCTQPKMZCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H17ClN4O2
- Molecular Weight : 392.8 g/mol
- CAS Number : 941920-36-1
The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been shown to exhibit various biological activities including anticancer, anti-inflammatory, and enzymatic inhibition properties. The mechanism of action often involves the interaction with specific enzymes or receptors in cellular pathways, which can lead to apoptosis in cancer cells or modulation of inflammatory responses.
Biological Activities
-
Anticancer Activity :
- Pyrazolo[1,5-a]pyrazines have demonstrated significant anticancer potential. For instance, derivatives have been found to inhibit cell proliferation in various cancer cell lines including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound's ability to induce apoptosis has been linked to its interference with cell cycle progression and modulation of apoptotic pathways .
-
Enzymatic Inhibition :
- The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes . The IC50 values for related pyrazolo compounds against COX-2 were reported at approximately 0.04 μmol, indicating potent activity comparable to standard drugs like celecoxib .
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| 5-Chloro group | Enhances lipophilicity and receptor binding affinity |
| Pyrazolo core | Essential for anticancer activity |
| Acetamide moiety | Contributes to solubility and bioavailability |
Case Studies
- In Vitro Studies :
- In Vivo Models :
- Synthesis and Functionalization :
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds based on the pyrazolo[1,5-a]pyrazin scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as antitumor agents. These compounds act by inhibiting specific enzymes involved in cancer progression, thereby demonstrating their potential as effective anticancer drugs .
Enzyme Inhibition
The compound's structure suggests that it may inhibit various enzymes, including kinases and phosphodiesterases. Such inhibition can lead to the modulation of signaling pathways associated with cancer and inflammation. Studies have highlighted the importance of structural modifications in enhancing enzyme inhibitory activity .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in preclinical models:
- Antitumor Efficacy : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could be developed from N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide .
- Pharmacological Profiles : Research on related compounds has shown promising pharmacological profiles with low toxicity and high selectivity towards cancer cells compared to normal cells .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential as an antitumor agent through enzyme inhibition |
| Enzyme Inhibition | Modulation of signaling pathways involved in cancer and inflammation |
| Synthesis and Development | Various synthetic routes explored for analog development |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are analyzed below:
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: The pyrazine core (two nitrogen atoms in a six-membered ring) in the target compound contrasts with pyrazolo-pyrimidine analogs (e.g., N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide, ). Biological Implications: Pyrazolo-pyrazines may offer metabolic stability advantages, as seen in F-DPA (), a pyrazolo-pyrimidine acetamide used in PET imaging due to its fluorine-substituted aromatic ring .
Substituent Effects
- Aromatic Ring Modifications: Chloro vs. Positional Isomerism: The 5-chloro-2-methylphenyl group in the target compound vs. 4-chlorobenzyl in N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide () highlights how substituent placement affects electronic properties and steric interactions .
- Side Chain Variations: Sulfanyl vs. Acetamide Linkers: The N-(p-tolyl) acetamide in ’s triazolo-pyrazine analog demonstrates how lipophilic groups (e.g., methyl) enhance membrane permeability .
Structural and Functional Comparison Table
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
A widely adopted strategy involves reacting hydrazine derivatives with 1,3-diketones or keto-esters. For example, 2,2-dichlorovinylacetophenones undergo sequential transformations with hydrazines to form pyrazoline intermediates, which are further cyclized under basic conditions. In one protocol, 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides are treated with aqueous sodium hydroxide to yield 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.
Reaction Conditions:
Oxidative Aromatization
The tetrahydropyrazolo[1,5-a]pyrazine intermediate undergoes oxidative aromatization to introduce the 4-oxo group. This step typically employs oxidizing agents such as manganese dioxide (MnO₂) or chloranil in refluxing toluene.
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
Installation of the 4-Oxo Group
The 4-oxo functionality is introduced through ketone oxidation or hydrolysis of nitrile groups. In a reported method, treatment of 4-aminopyrazolo[1,5-a]pyrazine with hydrochloric acid and hydrogen peroxide yields the 4-oxo derivative.
Synthesis of the Acetamide Side Chain
Preparation of N-(5-Chloro-2-methylphenyl)acetamide
The acetamide side chain is synthesized via acylation of 5-chloro-2-methylaniline. A common protocol involves reacting the aniline with acetic anhydride in pyridine at 0–5°C, achieving yields >90%.
Characterization Data:
Coupling to the Pyrazolo[1,5-a]pyrazine Core
The final step involves coupling N-(5-chloro-2-methylphenyl)acetamide to the pyrazolo[1,5-a]pyrazine core. This is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr Reaction Protocol:
- Reactants: 5-Chloro-pyrazolo[1,5-a]pyrazine, N-(5-chloro-2-methylphenyl)acetamide
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: 120°C
- Yield: 70%
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations have been employed to elucidate the regioselectivity of cyclization steps. For instance, the energy barrier for the formation of pyrazolo[1,5-a]pyrazine from pyrazoline intermediates is significantly lower than alternative pathways (ΔG‡ = 18.3 kcal/mol vs. 24.7 kcal/mol). These insights guide solvent and catalyst selection to favor the desired product.
Industrial-Scale Production Considerations
Scaling up the synthesis requires optimizing reaction parameters for cost-effectiveness and safety. Continuous flow reactors are preferred for cyclocondensation steps, reducing reaction times from hours to minutes. Key industrial challenges include:
- Purification: High-performance liquid chromatography (HPLC) is used to isolate the final compound with >99% purity.
- Waste Management: Recycling THF and DMF via distillation reduces environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
